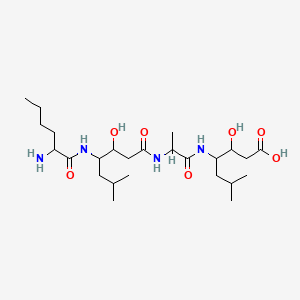

Nle-Sta-Ala-Sta

Description

Properties

IUPAC Name |

4-[2-[[4-(2-aminohexanoylamino)-3-hydroxy-6-methylheptanoyl]amino]propanoylamino]-3-hydroxy-6-methylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48N4O7/c1-7-8-9-17(26)25(36)29-18(10-14(2)3)20(30)12-22(32)27-16(6)24(35)28-19(11-15(4)5)21(31)13-23(33)34/h14-21,30-31H,7-13,26H2,1-6H3,(H,27,32)(H,28,35)(H,29,36)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDVVQOUJDQIKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CC(C)C)C(CC(=O)NC(C)C(=O)NC(CC(C)C)C(CC(=O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745632 | |

| Record name | 3-Hydroxy-4-({N-[3-hydroxy-6-methyl-4-(norleucylamino)heptanoyl]alanyl}amino)-6-methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115388-99-3 | |

| Record name | 3-Hydroxy-4-({N-[3-hydroxy-6-methyl-4-(norleucylamino)heptanoyl]alanyl}amino)-6-methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Nle Sta Ala Sta and Its Analogues

Established Synthetic Pathways for Peptide and Peptidomimetic Construction

The construction of Nle-Sta-Ala-Sta and its analogues relies on established principles of peptide and peptidomimetic synthesis. These methods are designed to efficiently form amide bonds between amino acid residues while protecting reactive side chains to prevent unwanted side reactions. bachem.com

Solid-Phase Peptide Synthesis (SPPS) Protocols for this compound

Solid-Phase Peptide Synthesis (SPPS) is a widely utilized technique for the synthesis of peptides and peptidomimetics like this compound. bachem.com In SPPS, the peptide chain is assembled stepwise while the C-terminal amino acid is anchored to an insoluble polymer support, or resin. bachem.com This approach simplifies the purification process as excess reagents and by-products can be removed by simple filtration and washing. bachem.com

The choice of resin is a critical first step in SPPS. For the synthesis of peptidomimetics with a C-terminal carboxylic acid, such as this compound, 2-chlorotrityl chloride (2-CTC) resin is often preferred. jacsdirectory.com This resin is acid-labile, allowing for cleavage of the final product under mild acidic conditions, which helps to avoid side reactions, particularly those involving the unprotected hydroxyl group of the statine (B554654) residue. jacsdirectory.comresearchgate.net The degree of cross-linking of the polystyrene resin, typically with divinylbenzene (B73037) (DVB), is also an important consideration. A 1% DVB cross-linked resin is generally adequate for peptidomimetic synthesis, as it provides a good balance between swelling properties and mechanical stability. jacsdirectory.com Proper swelling of the resin in an appropriate solvent for 30-40 minutes prior to coupling is essential to expose the active sites for efficient loading of the first amino acid. jacsdirectory.com

To maximize yield, it is crucial to cap any unreacted sites on the resin after the initial loading. This is often achieved using a capping agent like methanol. jacsdirectory.com Maintaining anhydrous conditions throughout the synthesis is also vital for optimal yields in peptidomimetic construction. jacsdirectory.com

| Resin Type | Key Features | Recommended Use for this compound |

| 2-Chlorotrityl Chloride (2-CTC) | Acid-labile, selective for carboxylic acids, stable in basic conditions. jacsdirectory.comresearchgate.net | Ideal for protecting the C-terminus and allowing for mild cleavage. jacsdirectory.com |

| Wang Resin | Acid-labile. | Can be used, but may lead to side reactions with the unprotected statine hydroxyl group under harsher cleavage conditions. researchgate.net |

| Amino Polyethylene Glycol Polyacrylamide (PEGA) | Swells in both aqueous and organic solvents, stable to acid and base. core.ac.uk | Suitable for on-bead synthesis and screening applications. core.ac.uk |

Protecting groups are essential in peptide synthesis to prevent unwanted reactions at the reactive side chains of amino acids. iris-biotech.de The most common orthogonal protecting group strategy in SPPS is the Fmoc/tBu scheme. iris-biotech.de The Nα-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while side chains are protected by acid-labile groups like tert-butyl (tBu). iris-biotech.de

A key consideration for the synthesis of this compound is the protection of the hydroxyl group on the statine residues. One approach is to use an O-tert-butyldimethylsilyl (TBS)-protected statine building block. nih.gov This strategy has been shown to improve the synthetic outcome for statine-containing peptides. nih.govresearchgate.net Alternatively, the synthesis can proceed with an unprotected hydroxyl group, although this requires careful selection of cleavage conditions to avoid side reactions. researchgate.net

| Protecting Group | Function | Removal Conditions | Impact on this compound Synthesis |

| Fmoc (Fluorenylmethyloxycarbonyl) | Nα-amino group protection. iris-biotech.de | Base (e.g., Piperidine in DMF). iris-biotech.decreative-peptides.com | Standard for stepwise elongation of the peptide chain. |

| tBu (tert-Butyl) | Side chain protection (e.g., for Asp, Glu, Ser, Thr). iris-biotech.de | Acid (e.g., TFA). iris-biotech.de | Used for protecting standard amino acid side chains. |

| TBS (tert-Butyldimethylsilyl) | Hydroxyl group protection on statine. nih.govresearchgate.net | Fluoride-labile or acidic conditions. rsc.org | Improves synthetic yield and purity of statine-containing peptides. nih.govresearchgate.net |

| Boc (tert-Butoxycarbonyl) | Nα-amino group protection. bachem.com | Strong acid (e.g., TFA). creative-peptides.com | An alternative to Fmoc, often used in a Boc/benzyl strategy. bachem.com |

The formation of the amide bond between amino acids is facilitated by coupling reagents. For sterically hindered amino acids like statine, the choice of coupling reagent is critical to ensure high coupling efficiency and minimize racemization. iris-biotech.deiris-biotech.de Phosphonium and aminium salts are preferred coupling reagents in modern SPPS. Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly reactive and commonly used. creative-peptides.combachem.com

For difficult couplings, such as those involving the bulky statine residue, more powerful reagents or the use of additives like HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure can be beneficial. The use of acid fluorides, generated in situ with reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate), is particularly effective for coupling sterically hindered amino acids. iris-biotech.debachem.com Optimizing reaction conditions, such as temperature and coupling time, and employing strategies like double coupling can further enhance the yield and purity of the final product. creative-peptides.com

| Coupling Reagent | Class | Key Characteristics | Application in this compound Synthesis |

| HBTU/TBTU | Aminium Salt | Popular, by-products are soluble and easily removed. bachem.com | Effective for standard couplings. |

| HATU | Aminium Salt | Highly reactive, efficient for difficult couplings. creative-peptides.com | Recommended for incorporating the sterically hindered statine residues. |

| PyBOP | Phosphonium Salt | Higher coupling yields than BOP, no toxic HMPA by-product. iris-biotech.de | Good alternative for hindered couplings. iris-biotech.de |

| COMU | Uronium Salt | High reactivity, safer handling than HOBt/HOAt-based reagents. bachem.com | Suitable for efficient and safe synthesis. bachem.com |

| TFFH | Formamidinium Salt | Generates highly reactive amino acid fluorides. bachem.com | Excellent for coupling sterically hindered amino acids like statine. bachem.com |

Once the peptide chain is fully assembled, it is cleaved from the resin support, and the side-chain protecting groups are removed. This is typically achieved using a strong acid, such as trifluoroacetic acid (TFA), in the presence of scavengers. jacsdirectory.combachem.com A common cleavage cocktail consists of 95% TFA, 2-3% triisopropylsilane (B1312306) (TIPS), and 2% water. jacsdirectory.com The scavengers are crucial to prevent the re-attachment of protecting groups to the peptide. bachem.com

Due to the hydrophobic nature of this compound, purification can be challenging. nih.gov Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying the crude peptide. peptide.com For hydrophobic peptides, a C4 or C-8 column may provide better separation than a C18 column. peptide.com The use of an ion-pairing agent like TFA in the mobile phase is essential for good peak shape. peptide.com To improve the solubility and handling of hydrophobic peptides during purification, strategies such as adding hydrophilic tags during synthesis can be employed. genscript.com

Coupling Reagent Selection and Reaction Condition Refinement

Solution-Phase Synthesis Strategies for this compound Oligomers

While SPPS is generally preferred for its efficiency and ease of automation, solution-phase synthesis offers advantages for the large-scale production of shorter peptides or for the synthesis of specific fragments. creative-peptides.comgoogle.com In solution-phase synthesis, the reactions are carried out in a homogenous solution, and the intermediates are isolated and purified after each step. google.com

The synthesis of fragments like H-Sta-Ala-Sta-OCH₃ can be performed in solution, followed by stepwise addition of the remaining amino acids. allpeptide.com This approach requires careful control of reaction conditions and purification of intermediates, often by crystallization or chromatography. The use of activated esters, such as trichlorophenyl (Tcp) esters, in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) is a common strategy for forming peptide bonds in solution. allpeptide.com

Compound Names

| Abbreviation | Full Name |

| Nle | Norleucine |

| Sta | Statine |

| Ala | Alanine (B10760859) |

| Fmoc | Fluorenylmethyloxycarbonyl |

| tBu | tert-Butyl |

| TBS | tert-Butyldimethylsilyl |

| Boc | tert-Butoxycarbonyl |

| 2-CTC | 2-Chlorotrityl chloride |

| DVB | Divinylbenzene |

| PEGA | Polyethylene Glycol Polyacrylamide |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate |

| TFFH | Tetramethylfluoroformamidinium hexafluorophosphate |

| TFA | Trifluoroacetic acid |

| TIPS | Triisopropylsilane |

| RP-HPLC | Reverse-phase high-performance liquid chromatography |

| Tcp | Trichlorophenyl |

| HOBt | 1-Hydroxybenzotriazole |

| HOAt | 1-Hydroxy-7-azabenzotriazole |

| DMF | Dimethylformamide |

Chemoenzymatic Approaches to this compound Precursors and Fragments

The synthesis of a complex peptide such as this compound, which contains the non-canonical amino acid statine, benefits significantly from chemoenzymatic strategies. These approaches combine the precision of enzymatic catalysis with the versatility of chemical synthesis to efficiently produce key precursors and peptide fragments.

A primary challenge is the stereoselective synthesis of the statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid) residues. Chemoenzymatic methods have been developed to produce statine and its analogues with high enantiomeric purity. researchgate.net One notable approach involves the enzymatic reduction of 6-substituted β,δ-dioxohexanoates. For instance, alcohol dehydrogenase from Lactobacillus brevis (LBADH) can catalyze the regio- and enantioselective reduction of compounds like tert-butyl 6-chloro-3,5-dioxohexanoate to the corresponding (5S)-5-hydroxy-3-oxo product with an enantiomeric excess greater than 99.5%. nih.gov This chiral synthon can then be further elaborated through chemical steps, such as chain elongation via Julia-Kocienski olefination or cyanide addition, to yield established statine side-chain building blocks. nih.gov Another powerful enzymatic method utilizes a deoxyribose-5-phosphate aldolase (B8822740) (DERA) in a one-pot tandem aldol (B89426) reaction to create a 6-carbon intermediate with two defined stereocenters, which can be efficiently converted to a chiral lactone precursor for statin synthesis. pnas.org

Once the amino acid precursors are obtained, enzymes like lipases and proteases are employed for peptide bond formation. Lipases, such as those from porcine pancreas or Candida antarctica, are particularly useful as they can function in organic solvents and catalyze peptide synthesis between N-protected amino acid esters and amino acid amides or esters as nucleophiles. capes.gov.brresearchgate.net This is advantageous for incorporating non-canonical residues like statine and norleucine (Nle). Lipase-catalyzed synthesis has been shown to be effective for creating di- and tripeptide fragments, which can then be assembled into the final this compound sequence. acs.orgnih.gov For example, a lipase (B570770) could catalyze the coupling of an N-protected norleucine ester with a statine derivative, or an alanine ester with a second statine residue. The resulting dipeptide fragments can then be joined using either enzymatic or chemical ligation methods.

The table below summarizes key enzymes and their roles in the synthesis of this compound precursors.

| Enzyme Class | Specific Enzyme Example | Substrate(s) | Product(s) | Application to this compound Synthesis |

| Oxidoreductase | Alcohol Dehydrogenase (L. brevis) | 6-substituted-3,5-dioxohexanoates | (5S)-5-hydroxy-3-oxo products | Stereoselective synthesis of statine precursors. nih.gov |

| Aldolase | Deoxyribose-5-phosphate aldolase (DERA) | Acetaldehyde, Chloroacetaldehyde | (3R,5S)-6-chloro-2,4,6-trideoxy-erythro-hexopyranose | Enantioselective synthesis of key chiral intermediates for statine. pnas.org |

| Hydrolase (Lipase) | Candida antarctica Lipase B (CALB) | N-protected amino acid ester, amino acid amide/ester | Dipeptide fragment | Formation of peptide bonds (e.g., Ala-Sta). nih.govresearchgate.net |

| Hydrolase (Protease) | α-Chymotrypsin, Subtilisin | N-protected peptide ester, peptide fragment | Larger peptide fragment | Ligation of synthesized dipeptide fragments. nih.gov |

Advanced Synthetic Modifications of this compound

To enhance the therapeutic potential and to probe the structure-activity relationships of this compound, a variety of advanced synthetic modifications can be introduced into the peptide backbone and side chains.

Incorporation of Non-Canonical Amino Acids within the this compound Sequence

The parent sequence already contains two non-canonical amino acids (ncAAs): Norleucine (Nle), an isomer of leucine, and Statine (Sta), a γ-amino acid. Further modifications can involve replacing the existing residues or extending the sequence with other ncAAs to improve properties like proteolytic stability, receptor affinity, and bioavailability. mdpi.com The incorporation of ncAAs can be achieved through standard solid-phase peptide synthesis (SPPS) by using the appropriately protected Fmoc- or Boc-ncAA building blocks. preprints.org

Examples of such modifications include:

Replacing Alanine: The central alanine residue could be substituted with other amino acids to explore the spatial and electronic requirements at this position. For example, replacing Ala with cyclohexylalanine (Cha) could introduce bulk and hydrophobicity, potentially enhancing binding interactions. mdpi.com

Modifying Norleucine: Nle could be replaced with other hydrophobic ncAAs like tert-Leucine or biphenylalanine to probe binding pocket interactions.

D-Amino Acid Substitution: Introducing a D-amino acid, for instance, D-Alanine in place of L-Alanine, can dramatically increase resistance to enzymatic degradation by proteases. rsc.org

N-Alkylated Residues: Incorporating N-methylated amino acids can restrict conformational flexibility and improve membrane permeability. mdpi.com

The table below lists potential ncAAs for modifying the this compound sequence.

| Position | Original Residue | Potential ncAA Substitution | Rationale for Substitution |

| 1 | Nle | tert-Leucine (t-Leu) | Increase steric bulk and hydrophobicity. |

| 1 | Nle | Phenylalanine-like ncAAs | Introduce aromatic interactions. frontiersin.org |

| 3 | Ala | D-Alanine (d-Ala) | Enhance proteolytic stability. rsc.org |

| 3 | Ala | Cyclohexylalanine (Cha) | Increase hydrophobicity and steric bulk. mdpi.com |

| 3 | Ala | Aminoisobutyric acid (Aib) | Induce helical or turn conformations. |

Introduction of Pseudopeptide Linkages and Backbone Isosteres

Common backbone modifications include:

Reduced Amide Bonds (CH₂-NH): Replacement of a carbonyl group with a methylene (B1212753) group creates a reduced amide bond, which is completely resistant to cleavage by proteases. This modification can be introduced via reductive amination of a peptide-aldehyde intermediate on the solid support. nih.gov

Ketomethylene Isosteres (CO-CH₂): This replacement maintains the carbonyl group but substitutes the amide nitrogen. These analogues can be synthesized and evaluated for their ability to retain biological activity while resisting hydrolysis. nih.gov

Phosphinic Peptides (-P(O)(OH)CH₂-): The introduction of a phosphinate group serves as a stable transition-state analogue for metalloprotease inhibitors. mdpi.com

Imidazoline (B1206853) Rings: An imidazoline ring can be incorporated to act as a constrained, irreversible mimic of a trans peptide bond, locking the local conformation. researchgate.net

Cyclization Strategies for Conformational Constraint in this compound Analogues

Cyclization is a widely used strategy to improve the biological properties of linear peptides. researchgate.net By constraining the peptide into a more rigid conformation that ideally mimics its bioactive shape, cyclization can lead to increased receptor affinity, selectivity, and stability. nih.gov Several cyclization strategies could be applied to this compound analogues:

Head-to-Tail Cyclization: The N-terminal amine of Norleucine could be linked to the C-terminal carboxyl group of the final Statine residue to form a cyclic tetrapeptide. This is often performed on a solid support to minimize intermolecular side reactions. nih.gov

Side-Chain Cyclization: If amino acids with reactive side chains (e.g., Aspartic Acid, Lysine) were incorporated into the sequence, their side chains could be linked to form a lactam bridge. abyntek.com

Photocyclization: Novel methods, such as single-electron transfer (SET) promoted photocyclization, can be employed. This involves irradiating a linear peptide precursor containing, for example, an N-terminal phthalimide (B116566) group, to induce cyclization. acs.org

Synthesis of this compound Conjugates for Research Applications (e.g., Probes, Prodrug Formulations for in vitro stability assessment)

To facilitate research, this compound can be conjugated to other molecules to create probes for assays or prodrugs for stability assessments.

Prodrug Formulations: A well-documented example involves the conjugation of a related pentapeptide, Iva-Phe-Nle-Sta-Ala-Sta, to 1,3-dipalmitoylglycerol. This lipidic prodrug was designed to improve enteral delivery by taking advantage of lipid metabolic pathways and protecting the peptide from intestinal degradation. researchgate.net After digestion by pancreatic lipase, the active peptide is released.

Fluorescent Probes: The peptide can be labeled with a fluorescent tag (e.g., fluorescein, rhodamine) at the N-terminus or on a suitable side chain. These probes are invaluable for binding assays and cellular uptake studies.

Biotinylated Probes: Conjugation with biotin (B1667282) allows for immobilization on streptavidin-coated surfaces for use in affinity purification or binding studies. diva-portal.org

Photocleavable Probes: For applications in mass spectrometry-based assays, the peptide can be linked to a mass tag via a photocleavable linker. This allows the tag to be released upon laser irradiation for detection, enabling multiplexed analysis. nih.gov

Chemiluminescent Probes: A conjugate could be synthesized with a dioxetane precursor. nih.gov Enzymatic cleavage of the peptide would trigger a chemical reaction leading to light emission, providing a highly sensitive "turn-on" detection method for specific proteases.

Development of Combinatorial Synthesis Libraries for this compound Derivatives

To efficiently explore the structure-activity relationship of this compound, combinatorial chemistry is used to generate large libraries of related peptides. qyaobio.com Solid-phase peptide synthesis (SPPS) is the foundational technology for these methods. researchgate.net

The most common technique is the "split-and-mix" (or "split-and-pool") synthesis . americanpeptidesociety.org This method proceeds in cycles:

Split: A batch of resin beads is split into multiple portions.

Couple: A different amino acid (or other building block) is coupled to the beads in each portion.

Pool: All the portions are recombined and mixed thoroughly.

This process is repeated for each position in the peptide sequence. The result is a "one-bead-one-compound" (OBOC) library, where each individual bead carries a unique peptide sequence. researchgate.net For a tetrapeptide like this compound, if 20 different amino acids were used at the Nle and Ala positions, the library size would be 20 x 1 x 20 x 1 = 400 unique compounds (assuming the Statine positions are kept constant). The diversity can be exponentially increased by varying more positions or using a larger set of building blocks, including a wide array of ncAAs. encyclopedia.pub

These libraries can then be screened for desired activities, such as binding to a target protein. Beads with high-affinity ligands can be identified (e.g., by using a fluorescently labeled target), isolated, and the peptide sequence determined by microsequencing or mass spectrometry. This high-throughput approach dramatically accelerates the discovery of optimized peptide leads. researchgate.net

Molecular Mechanisms of Enzyme Inhibition by Nle Sta Ala Sta Containing Peptidomimetics

Biochemical Characterization of Aspartic Protease Targets

Aspartic proteases are a family of enzymes characterized by a conserved catalytic mechanism involving two aspartic acid residues at the active site. uni-marburg.de These enzymes play critical roles in various physiological processes, making them significant targets for therapeutic intervention.

Renin: Enzymology and Kinetic Properties Relevant to Nle-Sta-Ala-Sta Inhibition

Renin is a highly specific aspartic protease that plays a crucial, rate-limiting role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure and fluid balance. wikipedia.orgtg.org.aupatsnap.com It cleaves angiotensinogen (B3276523) to produce angiotensin I, which is subsequently converted to the potent vasoconstrictor angiotensin II. tg.org.aupatsnap.com The unique specificity of renin for its substrate distinguishes it from other aspartic proteases. wikipedia.org The maximum activity of human renin is observed around pH 6.5. nih.gov

Inhibitors containing the this compound sequence are designed to mimic the transition state of the angiotensinogen cleavage by renin. The statine (B554654) residue, with its hydroxyl group, is a structural analogue of the tetrahedral intermediate formed during peptide bond hydrolysis, allowing it to bind tightly within the enzyme's active site. viamedica.pl A notable example is the compound SR 42128, which has the structure Isovaleryl-Phe-Nle-Sta-Ala-Sta. nih.gov This compound is a potent inhibitor of human renin. nih.gov

Inhibition Profiles against Other Aspartic Proteases

While designed for renin, peptidomimetics containing the statine motif often exhibit inhibitory activity against other aspartic proteases due to structural similarities in their active sites. Pepstatin A (Isovaleryl-Val-Val-Sta-Ala-Sta), a well-known aspartic protease inhibitor, effectively inhibits a range of these enzymes, including pepsin, cathepsin D, and cathepsin E. viamedica.plresearchgate.netebi.ac.uk However, human renin is poorly inhibited by pepstatin A. researchgate.net

The specificity of these inhibitors can be modulated by altering the amino acid sequence surrounding the core statine residue. For instance, while some statine-containing peptides inhibit BACE (β-secretase) and cathepsin D at even lower concentrations than renin, others like Remikiren show high specificity for renin. researchgate.net

Kinetic Analysis of this compound Inhibition Modalities

The efficacy and mechanism of enzyme inhibitors are quantified through detailed kinetic studies. These analyses provide crucial insights into the inhibitor's potency and its mode of interaction with the target enzyme.

Determination of Inhibition Constants (Ki) and IC50 Values in in vitro Systems

The inhibitory potency of a compound is commonly expressed by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

For instance, the peptidomimetic SR 42128, which contains the this compound sequence, demonstrates potent inhibition of purified recombinant human renin with an IC50 value of 4.0 ± 0.2 nM. nih.gov Another study reported a Ki of 0.35 nM at pH 5.7 and 2.0 nM at pH 7.4 for the competitive inhibition of human renin by SR42128. nih.gov In comparison, pepstatin A inhibits recombinant human renin with a much higher IC50 of 31 ± 4 μM. nih.gov

| Compound | Target Enzyme | IC50 Value | Ki Value | Reference |

| SR 42128 (Isovaleryl-Phe-Nle-Sta-Ala-Sta) | Recombinant Human Renin | 4.0 ± 0.2 nM | - | nih.gov |

| SR 42128 | Human Renin | - | 0.35 nM (pH 5.7) | nih.gov |

| SR 42128 | Human Renin | - | 2.0 nM (pH 7.4) | nih.gov |

| Pepstatin A | Recombinant Human Renin | 31 ± 4 μM | - | nih.gov |

Elucidation of Competitive, Uncompetitive, and Non-Competitive Inhibition Patterns

The mode of inhibition describes how an inhibitor binds to an enzyme and affects its interaction with the substrate. The primary modes are competitive, uncompetitive, and non-competitive inhibition.

Competitive inhibition: The inhibitor binds to the active site of the free enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex.

Non-competitive inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, at a site distinct from the active site.

Kinetic studies have shown that SR42128 is a competitive inhibitor of human renin. nih.gov This is consistent with its design as a transition-state analogue that directly competes with the substrate for binding to the active site. Similarly, other statine-containing di- and tripeptide derivatives have been shown to competitively inhibit human renin. researchgate.net In contrast, some peptide derivatives designed as renin inhibitors have exhibited non-competitive inhibition. researchgate.net

Time-Dependent Inhibition and Reversibility Studies

Investigating the time-dependency of inhibition reveals whether the inhibitor's effect is immediate or develops over time. Reversibility studies determine whether the inhibitor dissociates from the enzyme, allowing it to regain activity. Renin inhibitors are designed to bind to the active site of the enzyme, blocking the binding of its substrate, angiotensinogen. wikipedia.org This action prevents the first and rate-limiting step in the RAAS cascade. wikipedia.org Generally, these types of interactions are reversible.

Theoretical Frameworks of this compound's Mechanism of Action

The inhibitory activity of peptidomimetics containing the this compound sequence is rooted in well-established principles of enzyme inhibition. These frameworks explain how such molecules can potently and specifically block the catalytic function of their target enzymes, primarily aspartic proteases.

Transition-State Analogue Hypothesis for Statine-Containing Inhibitors

The core of this compound's inhibitory power lies in the unique amino acid, statine (Sta). The transition-state analogue hypothesis posits that the most effective enzyme inhibitors are those that structurally and electronically mimic the high-energy transition state of the substrate during the enzymatic reaction. wikipedia.org Enzymes have evolved to bind to and stabilize this fleeting transition state, thereby lowering the activation energy of the reaction. nih.gov By resembling this state, a transition-state analogue can bind to the enzyme's active site with much higher affinity than the substrate itself. wikipedia.org

Statine, with its (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid structure, is an exceptional mimic of the tetrahedral intermediate formed during the hydrolysis of a peptide bond by aspartic proteases. purdue.edu The hydroxyl group of the statine residue is positioned to interact with the two catalytic aspartate residues in the enzyme's active site, much like the transient tetrahedral intermediate. purdue.edunih.gov This interaction makes statine-containing peptides, such as those with the this compound sequence, potent competitive inhibitors. nih.gov They occupy the active site and prevent the binding and processing of the natural substrate. wikipedia.org The stability of the inhibitor-enzyme complex is significantly higher than that of the enzyme-substrate complex, leading to effective inhibition. nih.gov

A notable example is the compound SR42128, which includes the this compound sequence. It has been identified as a potent competitive inhibitor of human renin, an aspartic protease. nih.gov This further supports the role of the statine residue as a transition-state analogue. sci-hub.se

Molecular Recognition Principles in Enzyme-Nle-Sta-Ala-Sta Interactions

The binding of this compound-containing peptides to an enzyme's active site is a highly specific process governed by a variety of non-covalent interactions. These molecular recognition events ensure the precise fit and high affinity of the inhibitor for its target. The key interactions include:

Hydrogen Bonding: The hydroxyl group of the statine residue forms crucial hydrogen bonds with the catalytic aspartate residues in the active site of aspartic proteases. purdue.edu Additional hydrogen bonds can form between the peptide backbone of the inhibitor and residues in the enzyme's active site. nih.gov

Van der Waals Forces: Numerous close-range van der Waals contacts between the atoms of the inhibitor and the enzyme contribute to the stability of the complex.

The binding affinity of these inhibitors can be quantified by parameters such as the inhibition constant (Kᵢ) and the dissociation constant (Kₔ). For instance, the this compound-containing peptide SR42128 demonstrates high affinity for human renin, with its binding being pH-dependent, showcasing increased effectiveness at a lower pH. nih.gov

Table 1: Kinetic and Binding Parameters of an this compound Containing Peptide (SR42128) against Human Renin

| Parameter | Value (pH 5.7) | Value (pH 7.4) |

| Kᵢ | 0.35 nM | 2.0 nM |

| Kₔ | 0.9 nM | 1.0 nM |

Data sourced from a study on the potent radiolabeled human renin inhibitor, [3H]SR42128. nih.gov

Investigating Allosteric Effects and Conformational Changes Induced by this compound Binding

The binding of an inhibitor to an enzyme's active site can lead to significant conformational changes in the enzyme's structure. biorxiv.org These changes can range from localized movements of amino acid side chains to larger-scale domain motions. While specific allosteric sites for this compound have not been definitively identified in the provided research, the binding of similar statine-containing inhibitors to aspartic proteases is known to induce notable conformational adjustments. wits.ac.za

A well-documented conformational change in aspartic proteases upon inhibitor binding involves the movement of flexible "flap" regions that cover the active site. arxiv.org In the unbound state, these flaps are more open, allowing substrate access. The binding of a transition-state analogue inhibitor, such as a peptide containing this compound, can induce a closing of these flaps over the inhibitor. wits.ac.za This induced-fit mechanism sequesters the inhibitor within the active site, enhancing the stability of the enzyme-inhibitor complex and contributing to the potent inhibition. arxiv.org This conformational change is crucial for the catalytic mechanism and, consequently, for the mechanism of inhibition. purdue.edu

Structure Activity Relationship Sar Studies for Nle Sta Ala Sta Analogues

Positional Scanning and Alanine-Scanning Mutagenesis in Nle-Sta-Ala-Sta

Positional scanning and alanine-scanning mutagenesis are powerful techniques used to probe the contribution of individual amino acid residues to the function and stability of a peptide or protein. genscript.commolecularcloud.org Alanine (B10760859) scanning involves the systematic replacement of amino acid residues with alanine, which possesses a small and chemically inert methyl side chain. wikipedia.orgresearchgate.net This substitution removes the original side chain beyond the beta-carbon, allowing researchers to assess its importance for binding or activity. researchgate.net A significant loss of function upon mutation to alanine indicates that the original residue's side chain plays a crucial role, identifying it as a "hot spot". genscript.commolecularcloud.org

Norleucine (Nle) is a non-canonical amino acid that serves as an isostere of methionine (Met). researchgate.netnih.gov The primary reason for this substitution in peptide drug design is to prevent the oxidation of the methionine sulfur atom to sulfoxides and sulfones, a modification that can significantly alter the peptide's binding affinity and biological activity. researchgate.net

The statine (B554654) (Sta) residue, (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, is the cornerstone of the inhibitory activity of pepstatin and its analogues against aspartic proteases. cambridgemedchemconsulting.comviamedica.pl Aspartic proteases utilize a pair of highly conserved aspartic acid residues in their active site to catalyze the hydrolysis of peptide bonds. cambridgemedchemconsulting.compatsnap.com The reaction proceeds through a tetrahedral transition state.

The statine residue is a non-hydrolyzable mimic of this exact transition state. acs.orgnih.gov Its centrally located hydroxyl group is positioned to form crucial hydrogen bonds with the two catalytic aspartate residues (e.g., Asp32 and Asp215 in pepsin) in the enzyme's active site, effectively blocking their catalytic function. cambridgemedchemconsulting.comacs.org This ability to act as a transition-state analogue is the primary reason for the high potency of statine-containing peptides as competitive inhibitors of nearly all known aspartic proteases. cambridgemedchemconsulting.compnas.org The sequence Ac-Val-Val-Sta-Ala-Sta is a known composition of pepstatin, a potent inhibitor of enzymes like pepsin, cathepsin D, and renin. viamedica.pl The presence of two statine residues in the this compound sequence underscores their central role in anchoring the inhibitor within the active site and achieving potent enzyme inhibition.

Modifications at the N- and C-termini of peptide inhibitors are a common strategy to enhance their activity, stability, and pharmacokinetic properties. For pepstatin analogues like this compound, such modifications can significantly influence the structure-activity relationship.

N-Terminus: The N-terminus of pepstatin is naturally acylated with an isovaleryl group. sci-hub.se This N-terminal acyl group is known to increase the inhibitory activity. viamedica.pl Studies comparing pepstatin A with acetyl-pepstatin, which differs only at the N-terminal residue, have shown variations in inhibitory constants (Ki) against different proteases, indicating that the nature of this terminal group directly impacts binding affinity. nih.gov These modifications can enhance hydrophobic interactions in the S3/S4 subsites of the protease and protect the peptide from degradation by exopeptidases.

| Modification Site | Type of Modification | Observed Effect on SAR | Reference |

|---|---|---|---|

| P3 Position | Met to Nle Substitution | Increases chemical stability against oxidation while maintaining binding affinity. | researchgate.netmdpi.com |

| P1 Position (Sta) | Core Residue | Crucial for inhibition; hydroxyl group mimics the transition state and binds to catalytic aspartates. | cambridgemedchemconsulting.comacs.orgnih.gov |

| P1' Position (Ala) | Side Chain Size | Small, non-bulky side chain ensures proper fit in the S1' subsite without steric clash, contributing to overall potency. | sci-hub.se |

| N-Terminus | Acylation (e.g., Acetyl, Isovaleryl) | Enhances inhibitory activity and provides protection against exopeptidases. | viamedica.plnih.gov |

| C-Terminus | Conformational Flexibility | Can adopt multiple conformations in the binding site; modifications can alter affinity and pharmacokinetic properties. | acs.orgnih.gov |

Contribution of the Ala Residue to the Overall Inhibitory Potency

Isosteric Replacements and Their Effects on this compound Activity

Isosteric replacement is a key strategy in drug design where a part of a molecule is substituted with a chemically different group that has similar physical properties (e.g., size, shape, electronics). nih.gov In peptidomimetics, this is often done by replacing a labile peptide bond with a stable surrogate to improve resistance to enzymatic degradation while retaining or enhancing biological activity. nih.govresearchgate.net

For aspartic protease inhibitors, several non-hydrolyzable isosteres have been developed to mimic the transition state of peptide bond cleavage. ebi.ac.uk

Hydroxyethylene and Hydroxyethylamine: The hydroxyethylene isostere is a well-established mimic of the aspartic protease transition state and is structurally similar to statine. pnas.orgnih.gov Replacing the scissile dipeptide bond in a substrate with a hydroxyethylene isostere has led to the development of highly potent inhibitors for enzymes like HIV-1 protease and BACE1. pnas.orgebi.ac.uk Similarly, hydroxyethylamine isosteres have been successfully incorporated into potent inhibitors of aspartyl proteases like plasmepsin and cathepsin D. researchgate.net These groups effectively replicate the geometry and hydrogen-bonding pattern of the tetrahedral intermediate, leading to strong binding in the active site.

Phosphinate: Phosphinate-based inhibitors represent another class of powerful transition-state analogues for aspartic proteases. acs.orgnih.govacs.org The phosphorus-containing group (PO₂⁻) is an excellent mimic of the tetrahedral geometry of the intermediate. acs.org These inhibitors can form very strong interactions, including low-barrier hydrogen bonds, with the catalytic aspartate dyad, resulting in extremely high binding affinity. acs.orgacs.org Quantum mechanics and molecular mechanics simulations have shown that the phosphinic group binds tightly to the aspartate residues in the active sites of both viral and eukaryotic aspartic proteases. acs.org

| Isostere | Mimic Type | Mechanism of Action | Reference |

|---|---|---|---|

| Hydroxyethylene | Transition-State Analogue | Mimics the tetrahedral intermediate of peptide hydrolysis, forming key H-bonds in the active site. | pnas.orgebi.ac.uknih.gov |

| Hydroxyethylamine | Transition-State Analogue | Similar to hydroxyethylene, effectively inhibits aspartyl proteases by mimicking the transition state. | researchgate.net |

| Phosphinate | Transition-State Analogue | Forms highly stable, low-barrier hydrogen bonds with the catalytic aspartate dyad, leading to potent inhibition. | acs.orgnih.govacs.org |

Retro-Inverso Modifications and Their Conformational Implications

Retro-inverso modification, a strategy involving the reversal of the peptide backbone and the chirality of its amino acid residues, has been investigated to enhance the proteolytic stability of peptides while aiming to retain their biological activity. researchgate.netnih.govnih.gov In a retro-inverso analogue of this compound, the sequence would be reversed to Sta-Ala-Sta-Nle, and the chirality of each residue would be inverted from L to D. This modification creates a molecule where the side-chain topology can mimic the parent peptide, potentially preserving key interactions with a biological target. nih.govresearchgate.net

The primary advantage of retro-inverso peptides is their resistance to degradation by proteases, which typically recognize L-amino acids. This enhanced stability can lead to a longer biological half-life. However, the conformational implications are significant. While the side chains are positioned to mimic the original peptide, the altered backbone, with its reversed amide bonds, may not maintain the same hydrogen bonding patterns crucial for biological activity. researchgate.net The conversion from an all-L-peptide to its retro-inverso counterpart involves an exchange of the φ and ψ dihedral angles, which are then transformed to their corresponding negative values. nih.gov This can lead to different folded structures. For instance, a peptide that originally adopts an α-helical conformation might lose this structure upon retro-inverso modification, potentially reducing its biological activity if that conformation is necessary for target binding. nih.gov

Studies on other peptides have shown that while some retro-inverso analogues retain or even have enhanced activity, others exhibit reduced efficacy, highlighting the critical role of backbone conformation in target recognition. nih.govnih.gov For this compound analogues, the impact of retro-inverso modification would depend on the specific target and the importance of the backbone's orientation for binding.

Influence of Conformational Constraints on this compound SAR

Conformational constraints are a key strategy in peptide drug design to pre-organize the molecule into its bioactive conformation, thereby increasing potency and selectivity.

Cyclization and Macrocyclization Effects on Target Binding

Cyclization is a powerful method to restrict the conformational flexibility of a peptide, which can lead to improved target binding affinity and selectivity. science.goveur.nl By reducing the entropic penalty of binding, a cyclic analogue can exhibit significantly higher potency compared to its linear counterpart. researchgate.net For this compound analogues, cyclization could be achieved through various strategies, such as head-to-tail, side-chain-to-side-chain, or N-terminus to arginine side-chain cyclization. researchgate.net

The size and nature of the cyclic structure are critical. Macrocyclization, the formation of a large ring, can help to mimic a specific secondary structure, such as a β-turn, which is often involved in protein-protein interactions. nih.gov The choice of the cyclization linker and the points of attachment on the this compound scaffold would be crucial in defining the resulting conformation and its ability to bind to a specific target. Research on other peptides has demonstrated that macrocyclization can lead to picomolar binding affinities. researchgate.net

Stereochemical Influences on Inhibitory Efficacy

The stereochemistry of each amino acid residue in the this compound sequence plays a profound role in its inhibitory efficacy. The use of D-amino acids or other non-natural amino acids can significantly impact the peptide's conformation and its interaction with a target. The inhibitory potency of statine-containing peptides is known to be highly dependent on the stereochemistry of the statine residue itself. mdpi.com

Studies on analogues of other peptides have shown that changing the stereochemistry of a single amino acid can dramatically alter biological activity. For example, in some STAT3 inhibitors, analogues with an (R)-configuration at a chiral center showed improved inhibitory activity and selectivity compared to their (S)-enantiomers. nih.gov Similarly, for this compound, the specific stereoisomers of Norleucine (Nle), Alanine (Ala), and particularly the two Statine (Sta) residues, would be critical determinants of their binding affinity and inhibitory potential against a given target. The optimal stereochemical arrangement would dictate the precise three-dimensional orientation of the side chains required for effective interaction with the binding site.

Table 1: Impact of Stereochemistry on Inhibitor Potency (Illustrative) This table illustrates the principle based on findings for other peptide analogues, as direct data for this compound is not available.

| Analogue | Stereochemical Configuration | Relative Inhibitory Potency |

|---|---|---|

| Analogue A | (R)-configuration at key residue | High |

| Analogue B | (S)-configuration at key residue | Low |

Rational Design Principles Derived from SAR Data

The structure-activity relationship data gathered from studying various analogues provides a foundation for the rational design of novel and improved peptidomimetics based on the this compound scaffold.

Mimicry of Protein Secondary Structures by this compound Scaffolds

A key principle in modern drug design is the mimicry of protein secondary structures like α-helices and β-sheets, which are often involved in mediating protein-protein interactions (PPIs). frontiersin.orgnih.govrsc.org The this compound scaffold can be engineered to adopt specific conformations that mimic these secondary structures. By introducing conformational constraints, such as cyclization or the incorporation of specific non-natural amino acids, the scaffold can be pre-organized to present its side chains in a spatial arrangement that mimics the "hot spots" of a protein-protein interface. researchgate.net

The design of such mimics often involves computational modeling to predict the folded structure of the analogue and its interaction with the target protein. nih.gov The goal is to create a smaller, more stable molecule that reproduces the key binding interactions of a much larger protein.

Scaffold-Based Design Approaches for this compound Peptidomimetics

Scaffold-based design is a powerful strategy for developing peptidomimetics. nih.govupc.edu This approach involves using a central molecular framework, or scaffold, onto which functional groups are appended to mimic the side chains of the original peptide. For this compound, the core tetrapeptide structure can serve as the initial scaffold.

Further refinements can involve replacing parts of the peptide backbone with non-peptidic linkers to improve properties like oral bioavailability and metabolic stability. upc.edu Three-dimensional scaffolds rich in sp3-hybridized carbons are of particular interest as they allow for the precise spatial arrangement of functional groups to mimic the bioactive conformation of the peptide. researchgate.netnih.gov Deep learning and other computational tools can be employed to design novel scaffolds and predict their binding to a target. nih.govnih.gov The ultimate aim is to develop small molecule drugs that retain the potent and selective biological activity of the parent peptide but with improved drug-like properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR modeling for derivatives of this compound aims to build a mathematical relationship between the chemical structures of these compounds and their biological activity. researchgate.net This approach allows for the prediction of the inhibitory potency of novel, unsynthesized analogues, streamlining the drug discovery process. The development of a robust QSAR model involves two critical stages: the careful selection and calculation of molecular descriptors and the subsequent development and rigorous validation of the predictive model.

The initial and one of the most critical steps in QSAR modeling is the selection of molecular descriptors. These are numerical values that encode different aspects of a molecule's physicochemical properties. For peptide analogues like this compound, a diverse range of descriptors would be calculated to capture the structural variations that influence inhibitory activity. These descriptors can be broadly categorized as follows:

1D and 2D Descriptors: These are the simplest descriptors and can be calculated directly from the chemical structure. They include constitutional descriptors such as molecular weight, counts of specific atom types, and topological indices that describe molecular branching and connectivity.

3D Descriptors: These descriptors are derived from the three-dimensional conformation of the molecule and are particularly important for understanding ligand-receptor interactions. They encompass steric descriptors (e.g., molecular volume, surface area) and conformational parameters.

Physicochemical Descriptors: These describe the physicochemical properties of the molecules, which are crucial for both pharmacokinetic and pharmacodynamic behavior. Key descriptors in this category include hydrophobicity (logP), molar refractivity, and electronic descriptors (e.g., partial charges on atoms, dipole moment).

In the context of this compound analogues, modifications would likely be introduced at various positions within the peptide sequence. For instance, the norleucine (Nle) residue could be replaced with other hydrophobic amino acids, or the alanine (Ala) residue could be substituted to probe steric and electronic requirements. The statine (Sta) residues are critical for the inhibitory mechanism, and modifications to their side chains would also be a key area of investigation.

A hypothetical set of descriptors for a series of this compound analogues is presented in the interactive table below. These descriptors would be calculated using specialized software, and their values would form the basis for the QSAR model.

Interactive Data Table: Hypothetical Molecular Descriptors for this compound Analogues

| Analogue | Molecular Weight (Da) | logP | Molecular Surface Area (Ų) | Dipole Moment (Debye) |

| This compound | 570.7 | 2.5 | 650.2 | 5.8 |

| Val-Sta-Ala-Sta | 542.7 | 2.1 | 625.8 | 5.5 |

| Nle-Sta-Gly-Sta | 556.7 | 2.3 | 635.1 | 6.1 |

| Nle-Sta-Ala-AHP* | 556.7 | 2.6 | 640.5 | 5.7 |

*AHP: 3-amino-2-hydroxy-4-phenylbutanoic acid

Following the calculation of molecular descriptors, the next step is to develop a predictive QSAR model. This is typically achieved using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. The process involves splitting the dataset of analogues into a training set, used to build the model, and a test set, used to evaluate its predictive power on compounds not used in model generation.

The goal is to create a statistically significant equation that relates a selection of descriptors to the observed inhibitory activity (e.g., IC₅₀ or pIC₅₀ values). A generic form of a QSAR equation derived from MLR might look like:

pIC₅₀ = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

The quality and predictive ability of the developed QSAR model are assessed using several statistical parameters:

Coefficient of determination (R²): This value indicates the proportion of the variance in the biological activity that is explained by the model. A value closer to 1.0 suggests a better fit for the training set.

Cross-validated coefficient of determination (Q²): This is a more robust indicator of the model's predictive ability, often calculated using the leave-one-out (LOO) method. A high Q² value (typically > 0.5) is desirable.

External validation: The model's predictive performance is further assessed using the external test set. The predictive R² (R²_pred) is calculated based on the predictions for the test set compounds.

A hypothetical summary of the statistical validation of a QSAR model for this compound analogues is provided in the interactive table below.

Interactive Data Table: Hypothetical Validation Parameters for a QSAR Model of this compound Analogues

| Parameter | Value | Description |

| R² | 0.85 | 85% of the variance in inhibitory activity is explained by the model. |

| Q² (LOO) | 0.72 | Good internal predictive ability. |

| R²_pred | 0.78 | Good predictive ability on an external set of compounds. |

| Standard Error | 0.25 | Low error in the predictions. |

Through the interpretation of the descriptors included in the final QSAR model, researchers can gain valuable insights into the key structural features required for high inhibitory potency. For instance, a positive coefficient for a descriptor related to hydrophobicity at the Nle position would suggest that increasing the hydrophobicity of the amino acid at this position is beneficial for activity. Conversely, a negative coefficient for a steric descriptor at the Ala position might indicate that bulky substituents are detrimental. This information is invaluable for the rational design of the next generation of inhibitors.

Table of Compound Names

| Abbreviation | Full Name |

| Nle | Norleucine |

| Sta | Statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid) |

| Ala | Alanine |

| Val | Valine |

| Gly | Glycine |

| AHP | 3-amino-2-hydroxy-4-phenylbutanoic acid |

Computational Chemistry and Molecular Modeling in Nle Sta Ala Sta Research

Molecular Docking Simulations of Nle-Sta-Ala-Sta-Enzyme Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, in this case, the this compound peptide within the active site of an aspartic protease. ekb.eg This method is instrumental in understanding the binding mode and affinity of the inhibitor.

Prediction of Binding Poses and Orientations within the Active Site

For statine-containing inhibitors, the central hydroxyl group of the statine (B554654) residue is crucial for its inhibitory activity, as it mimics the tetrahedral transition state of peptide bond hydrolysis. allpeptide.comwikipedia.org In molecular docking simulations of analogous inhibitors, this hydroxyl group consistently forms key hydrogen bond interactions with the catalytic dyad of aspartic acid residues in the enzyme's active site. biorxiv.orgccsenet.orgtandfonline.com For instance, in studies of inhibitors targeting renin and other aspartic proteases, the statine moiety or its analogs are positioned deep within the active site cleft. wikipedia.orgnih.gov

Assessment of Docking Algorithms and Scoring Functions for this compound

The accuracy of molecular docking heavily relies on the chosen algorithm and scoring function. For flexible peptide ligands like this compound, algorithms that can effectively sample the conformational space of the ligand are essential. Commonly used programs for such studies include AutoDock, which employs a Lamarckian genetic algorithm, and other tools that utilize different search methods. japsonline.com

Scoring functions are mathematical models used to estimate the binding affinity between the protein and the ligand. These functions take into account various energetic contributions, such as electrostatic interactions, van der Waals forces, and hydrogen bonding. In studies of statine-based inhibitors, scoring functions are evaluated based on their ability to reproduce experimentally determined binding modes and affinities. For example, in the study of phytochemicals against secreted aspartic proteinase, the binding energy was a key metric for ranking potential inhibitors. japsonline.com The choice of the scoring function can influence the predicted binding energy and the ranking of different potential inhibitors.

| Docking Software | Algorithm Type | Typical Application for Statine-based Inhibitors |

| AutoDock | Lamarckian Genetic Algorithm | Predicting binding modes and energies of inhibitors in the active site of aspartic proteases. japsonline.com |

| MOE (Molecular Operating Environment) | Various, including Triangle Matcher | Used for ligand construction, energy minimization, and visualization of protein-ligand interactions. archivesofmedicalscience.com |

| HADDOCK | Data-driven docking | Predicting the structure of biomolecular complexes based on experimental data. |

| ClusPro | FFT-based rigid body docking with filtering | Rapidly docking protein-protein and protein-peptide complexes. |

Molecular Dynamics (MD) Simulations of this compound and Its Targets

Molecular dynamics (MD) simulations provide a more dynamic and detailed view of the behavior of the peptide-enzyme complex over time, offering insights that are not accessible through static docking models.

Conformational Sampling and Stability of this compound in Solution and Bound State

MD simulations allow for the exploration of the conformational landscape of this compound, both in an unbound state in solution and when bound to its target enzyme. These simulations can reveal the flexibility of the peptide and the stability of its secondary structure. For similar statine-based inhibitors, MD simulations have been used to confirm the stability of the ligand within the active site and to observe any conformational changes that occur upon binding. nih.gov The root-mean-square deviation (RMSD) of the peptide's backbone atoms over the course of the simulation is often used to assess the stability of the binding pose.

Analysis of Protein-Ligand Interactions and Dynamics

A key advantage of MD simulations is the ability to analyze the dynamic nature of protein-ligand interactions. While docking can predict key interactions, MD simulations can reveal their persistence and strength over time. For instance, the hydrogen bonds between the statine's hydroxyl group and the catalytic aspartates can be monitored throughout the simulation to confirm their stability. biorxiv.orgtandfonline.com Furthermore, MD simulations can identify other transient or water-mediated interactions that contribute to the binding affinity. Principal Component Analysis (PCA) of the simulation trajectory can also be employed to identify large-scale conformational changes in the protein upon inhibitor binding. biorxiv.orgresearchgate.net

Binding Free Energy Calculations for this compound Derivatives

In studies of statine-based inhibitors for targets like Toxoplasma gondii aspartic protease 5 and SARS-CoV-2 main protease, MM-PBSA calculations have been successfully used to rank potential inhibitors and to understand the energetic contributions of individual residues to the binding affinity. biorxiv.orgnih.gov These calculations can guide the rational design of more potent this compound derivatives by predicting how modifications to the peptide structure would affect its binding affinity.

| Method | Information Provided | Example Application for Statine-based Inhibitors |

| RMSD Analysis | Stability of the ligand in the binding pocket over time. | Confirming the stable binding of statine-based inhibitors in the active site of proteases. nih.gov |

| Hydrogen Bond Analysis | Persistence and strength of hydrogen bonds between the inhibitor and the enzyme. | Verifying the crucial interactions between the statine hydroxyl group and catalytic aspartates. biorxiv.org |

| MM/PBSA & MM/GBSA | Quantitative estimation of binding free energy (ΔG_bind). | Ranking the binding affinities of different statine-based inhibitor derivatives. biorxiv.orgnih.govmdpi.com |

| Principal Component Analysis (PCA) | Identification of collective motions and conformational changes in the protein-ligand complex. | Understanding the dynamic response of the enzyme to inhibitor binding. biorxiv.orgresearchgate.net |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical (QC) calculations are employed to investigate the intrinsic electronic properties of this compound, which are fundamental to its chemical reactivity and binding affinity. nih.gov Methods such as Density Functional Theory (DFT) and ab initio calculations allow for the precise determination of the molecule's electronic structure, providing insights that are not easily accessible through experimental means alone. aspbs.comnih.gov

The primary goal of these calculations is to understand the distribution of electrons within the peptide, identify regions susceptible to chemical reactions, and characterize the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. scienceopen.com

For this compound, QC calculations can elucidate:

Charge Distribution: Mapping the electrostatic potential onto the molecule's surface reveals the distribution of positive, negative, and neutral regions. The hydroxyl groups of the two statine residues and the carbonyl and amino groups of the peptide backbone are key sites for electrostatic interactions.

Frontier Orbitals: The location of the HOMO and LUMO can pinpoint the most probable sites for nucleophilic and electrophilic attacks, respectively. This information is vital for understanding the mechanism of inhibition, particularly how the statine residues interact with the catalytic residues of target proteases.

Reactivity Descriptors: Parameters such as chemical potential, hardness, and electrophilicity can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the peptide's reactivity and stability. mdpi.com

These theoretical calculations offer a detailed picture of the electronic landscape of this compound, guiding modifications to enhance its binding potency and selectivity. nih.govrsc.org

Table 1: Illustrative Quantum Chemical Properties of this compound

| Calculated Property | Hypothetical Value | Significance in Molecular Reactivity |

| HOMO Energy | -6.8 eV | Indicates the energy of the most available electrons; relates to the molecule's capacity as an electron donor. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest available electron orbital; relates to the molecule's capacity as an electron acceptor. |

| HOMO-LUMO Gap | 5.6 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 4.5 Debye | Quantifies the overall polarity of the molecule, influencing its solubility and ability to engage in long-range electrostatic interactions. |

| Electrostatic Potential | Varies across surface | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, crucial for predicting non-covalent binding interactions. |

Pharmacophore Modeling and Virtual Screening for this compound-like Compounds

Pharmacophore modeling is a powerful computational strategy used to identify novel compounds with the potential for similar biological activity to a known active molecule. dovepress.com For this compound, a pharmacophore model represents the essential three-dimensional arrangement of chemical features required for its inhibitory activity. This model acts as a 3D search query for screening large databases of chemical compounds in a process known as virtual screening. medsci.org

The development of a pharmacophore model for this compound involves identifying its key interaction features:

Hydrogen Bond Donors (HBD): The hydroxyl (-OH) groups on the two statine residues and the N-H groups of the peptide backbone.

Hydrogen Bond Acceptors (HBA): The carbonyl (C=O) groups of the peptide backbone and the statine residues.

Hydrophobic (HY) Regions: The isobutyl side chain of Norleucine (Nle) and the aliphatic parts of the statine residues.

Once defined, this pharmacophore model is used to rapidly screen virtual libraries containing millions of compounds. nih.gov The screening software searches for molecules that can match the defined features in the correct 3D orientation. Hits from the virtual screen are then typically subjected to further computational analysis, such as molecular docking, to refine the list of potential candidates for experimental testing. mdpi.com This approach allows for the efficient exploration of vast chemical space to discover structurally diverse compounds that mimic the inhibitory mechanism of this compound. nih.govnih.gov

Table 2: Key Pharmacophore Features of this compound

| Pharmacophore Feature | Structural Origin in this compound | Role in Molecular Recognition |

| Hydrogen Bond Donor | Hydroxyl groups of Statine residues; Amide N-H groups | Forms hydrogen bonds with acceptor groups (e.g., carboxylates) in the target's active site. |

| Hydrogen Bond Acceptor | Carbonyl oxygen atoms of the peptide backbone | Forms hydrogen bonds with donor groups (e.g., amides) in the target's active site. |

| Hydrophobic Group | Norleucine side chain; Statine side chains | Engages in van der Waals and hydrophobic interactions with nonpolar pockets of the target protein. |

Table 3: Representative Output from a Virtual Screening Campaign

| Compound ID | Pharmacophore Fit Score | Docking Score (kcal/mol) | Lipinski's Rule of 5 Compliance |

| ZINC12345678 | 6.8 | -9.5 | Yes |

| ZINC98765432 | 6.5 | -9.1 | Yes |

| ZINC24681357 | 6.2 | -8.8 | Yes |

| ZINC13579246 | 5.9 | -8.5 | No |

De Novo Design Strategies for Novel this compound-Inspired Inhibitors

De novo design represents a creative and advanced computational approach to inventing entirely new inhibitor molecules. mdpi.comnih.gov Instead of searching for existing compounds, de novo design algorithms build novel chemical structures from the ground up, often within the constraints of the target's binding site. nih.gov Inspired by the core structural and chemical features of this compound, these strategies aim to create new chemical entities with improved properties.

The process is often guided by the pharmacophore model derived from this compound or by its docked conformation in the active site of a target protease. Key strategies include:

Fragment-Based Growth: Small chemical fragments, corresponding to the key features of this compound (e.g., a group mimicking the statine hydroxyl), are placed in favorable positions within the target's active site. The algorithm then grows these fragments by adding new atoms or linking them together to form a complete, novel molecule.

Structure-Based Scaffolding: The peptide backbone of this compound can be replaced with a non-peptidic scaffold (a peptidomimetic) that holds the critical interacting groups (like the statine side chains) in the correct spatial orientation for binding. This can improve oral bioavailability and metabolic stability.

Inside-Out Design: This approach starts with a model of the crucial binding motif, such as the statine residue interacting with the target. nih.gov New structural elements are then computationally built outwards from this core motif to create a stable molecule that fits the binding site optimally. nih.gov

These de novo design methods have the potential to generate highly innovative inhibitors that retain the essential binding characteristics of this compound but possess different, potentially more drug-like, chemical structures. osti.gov

Chemical Biology Applications and Research Tool Development with Nle Sta Ala Sta

Nle-Sta-Ala-Sta as a Biochemical Probe for Aspartic Protease Function and Regulation

This compound serves as a powerful biochemical probe for elucidating the function and regulation of aspartic proteases. Aspartic proteases are a family of enzymes that play crucial roles in various physiological processes and are implicated in diseases such as hypertension and Alzheimer's disease. mdpi.comnih.gov The defining characteristic of these enzymes is a pair of aspartic acid residues in their active site that are essential for their catalytic activity. creative-diagnostics.commdpi.com

The compound's ability to potently inhibit aspartic proteases like pepsin and renin makes it an invaluable tool for studying their biological roles. mdpi.comresearchgate.net By inhibiting the activity of a specific aspartic protease, researchers can observe the downstream effects and thereby deduce the enzyme's function within a biological system. For instance, the inhibition of renin, an aspartic protease involved in blood pressure regulation, by pepstatin analogues has been instrumental in understanding its role in the renin-angiotensin system. nih.govresearchgate.net

Furthermore, this compound and similar pepstatin derivatives are used to study the regulatory mechanisms governing aspartic protease activity. nih.gov Most aspartic proteases are synthesized as inactive precursors called zymogens, which require activation to become functional. nih.gov By using inhibitors like this compound, scientists can investigate the activation process and the factors that control it.

Applications in in vitro Enzymology Assays and Mechanistic Studies

The specific and potent inhibition of aspartic proteases by this compound makes it a standard reagent in in vitro enzymology assays. These assays are crucial for characterizing the kinetic parameters of enzyme-catalyzed reactions and for studying the mechanisms of enzyme inhibition. wits.ac.za

In a typical in vitro assay, the activity of an aspartic protease is measured in the presence and absence of this compound. The reduction in enzyme activity upon addition of the inhibitor allows for the determination of key kinetic parameters, such as the inhibition constant (Ki), which quantifies the inhibitor's potency. A synthetic derivative, Ac-Val-Sta-Ala-Sta, was found to inhibit porcine pepsin with a Ki of 1 nM, demonstrating the high affinity of these compounds for their target enzymes. mdpi.com

These assays are fundamental to understanding the molecular interactions between the inhibitor and the enzyme's active site. nih.gov The statine (B554654) residue in this compound mimics the transition state of the peptide bond cleavage reaction catalyzed by aspartic proteases, leading to tight binding and potent inhibition. researchgate.net Mechanistic studies using this compound and its analogues have provided significant insights into the catalytic mechanism of aspartic proteases, confirming the role of the two active-site aspartate residues in the hydrolysis of peptide bonds. creative-diagnostics.commdpi.com

Development of Radiolabeled this compound Analogues for Molecular Imaging Research (Synthesis and in vitro binding)

To visualize and study aspartic proteases and other relevant biological targets in living systems, researchers have developed radiolabeled analogues of this compound and other peptide-based inhibitors. nih.govresearchgate.net Molecular imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) utilize these radiolabeled probes to non-invasively monitor biological processes at the molecular level. nih.gov

The synthesis of these radiolabeled analogues involves attaching a radioactive isotope, such as fluorine-18 (B77423) (¹⁸F), copper-64 (⁶⁴Cu), or gallium-68 (B1239309) (⁶⁸Ga), to the peptide backbone. researchgate.netnih.gov This process often requires the use of a chelating agent to securely bind the radiometal to the peptide. nih.govmdpi.com

Once synthesized, the in vitro binding properties of the radiolabeled analogues are thoroughly evaluated. These studies confirm that the radiolabeled compound retains high affinity and specificity for its target receptor or enzyme. For example, radiolabeled bombesin (B8815690) antagonists, which share structural similarities with this compound in their use of statine, have been developed and shown to bind with high affinity to the gastrin-releasing peptide receptor (GRPr), a target for cancer imaging. researchgate.netmdpi.com These in vitro binding assays are a critical step before the radiolabeled probes can be used for in vivo imaging studies. researchgate.netresearchgate.net

Utility of this compound in Protease Profiling and Substrate Specificity Determination

This compound and other protease inhibitors are valuable tools for protease profiling and determining the substrate specificity of these enzymes. nih.govnih.gov Protease profiling aims to identify the full range of proteins that are cleaved by a particular protease, while substrate specificity studies seek to define the specific amino acid sequences that a protease recognizes and cleaves. nih.govnih.gov

By inhibiting a specific class of proteases, such as aspartic proteases with this compound, researchers can identify the substrates that are no longer cleaved. This "bottom-up" proteomic approach often involves mass spectrometry to compare the peptide fragments generated in the presence and absence of the inhibitor. nih.gov

Furthermore, the structure of this compound itself provides clues about the substrate preferences of the proteases it inhibits. The amino acids flanking the statine residue can be systematically varied to create a library of inhibitors with different specificities. nih.gov By testing these different inhibitors, researchers can map the substrate-binding pockets of the protease and determine which amino acid residues are preferred at each position relative to the cleavage site. nih.govmicrobialcell.com This information is crucial for designing highly specific substrates and inhibitors for research and therapeutic purposes.

Integration of this compound into High-Throughput Screening (HTS) Platforms for Target Identification and Validation

This compound and related compounds can be integrated into high-throughput screening (HTS) platforms for the identification and validation of new drug targets. nih.govselvita.comnih.gov HTS allows for the rapid testing of large libraries of chemical compounds to identify those that modulate the activity of a specific biological target. researchgate.net

In the context of target identification, a known compound like this compound can be used as a positive control in an HTS assay designed to find new inhibitors of a particular aspartic protease. mdpi.com This helps to ensure the reliability and robustness of the screening assay.

For target validation, once a potential drug target has been identified, it is crucial to confirm its role in a disease process. ddtjournal.comtechnologynetworks.comwuxibiology.com Small molecule inhibitors identified through HTS, often developed from initial hits like this compound, can be used to probe the function of the target in cellular and animal models of disease. ddtjournal.com The ability of these inhibitors to produce a therapeutic effect helps to validate the target and provides a starting point for the development of new drugs. The integration of such specific probes into HTS workflows accelerates the early stages of drug discovery. selvita.comdatabiotech.co.il

Interactive Data Table: Properties of Pepstatin and Related Compounds

| Compound | Target(s) | Application(s) | Key Finding(s) |

| Pepstatin | Aspartic Proteases (e.g., Pepsin, Renin, HIV Protease) | Enzyme Inhibition, Biochemical Probe | Potent inhibitor with IC50 values in the nanomolar range for various aspartic proteases. medchemexpress.commedchemexpress.com |

| Ac-Val-Sta-Ala-Sta | Porcine Pepsin | Mechanistic Studies | Inhibited porcine pepsin with a Ki of 1 nM, demonstrating high affinity. mdpi.com |

| Radiolabeled Bombesin Analogues (containing Statine) | Gastrin-Releasing Peptide Receptor (GRPr) | Molecular Imaging (PET) | High affinity for GRPr, enabling clear tumor visualization in preclinical models. nih.govmdpi.com |

| This compound | Aspartic Proteases | Protease Profiling, Target Validation | Used as a tool to inhibit aspartic proteases for substrate identification and to validate their role in biological processes. researchgate.netgoogleapis.com |

Future Research Directions and Unexplored Avenues for Nle Sta Ala Sta Studies